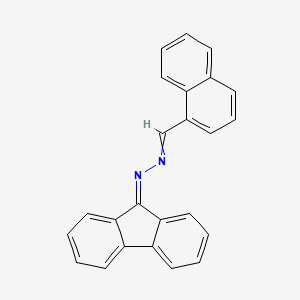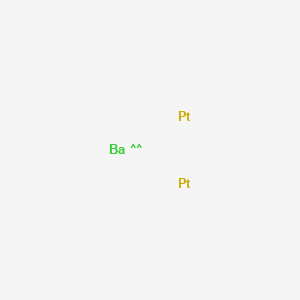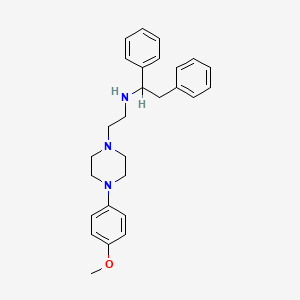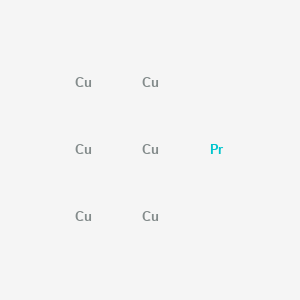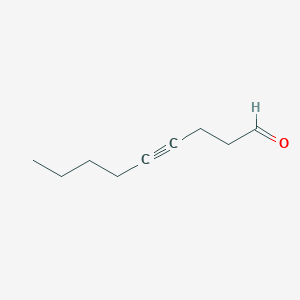
4-Nonynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonynal is an organic compound with the molecular formula C₉H₁₄O It is a type of aldehyde, specifically a nonanal with a triple bond at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 4-Nonyn-1-ol.
Substitution: Various substituted nonynal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nonynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mécanisme D'action
The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: A saturated aldehyde with similar structural features but lacks the triple bond.
4-Hydroxynonenal: An aldehyde with a hydroxyl group and a double bond, known for its role in oxidative stress.
Uniqueness of 4-Nonynal
This compound is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This feature makes it valuable in synthetic chemistry and biological studies.
Propriétés
Numéro CAS |
21949-79-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
non-4-ynal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3 |
Clé InChI |
MYFSBXJFCUTRPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


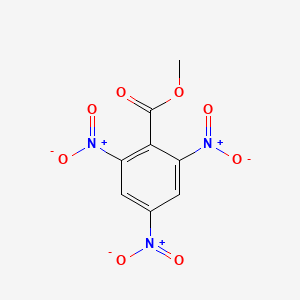
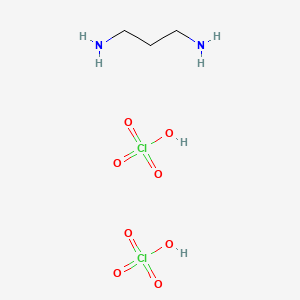
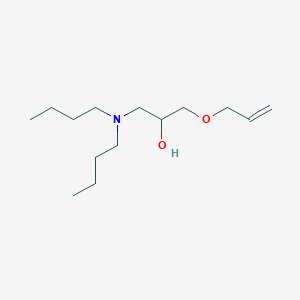

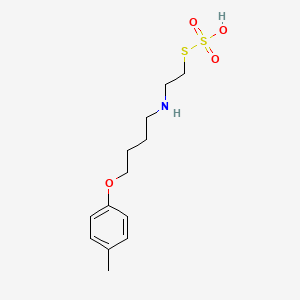
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
